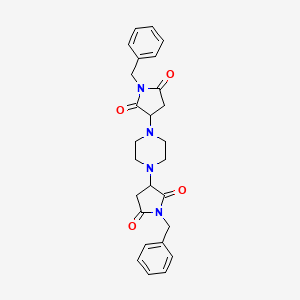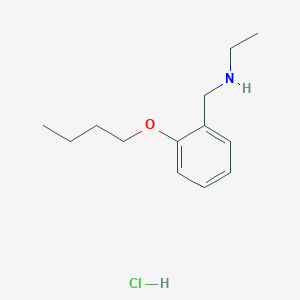
3,3'-(1,4-piperazinediyl)bis(1-benzyl-2,5-pyrrolidinedione)
Übersicht
Beschreibung
3,3'-(1,4-piperazinediyl)bis(1-benzyl-2,5-pyrrolidinedione), also known as PIPER, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PIPER is a heterocyclic compound that contains a piperazine ring and two pyrrolidinedione rings.
Wirkmechanismus
The mechanism of action of 3,3'-(1,4-piperazinediyl)bis(1-benzyl-2,5-pyrrolidinedione) is not fully understood. However, research has suggested that 3,3'-(1,4-piperazinediyl)bis(1-benzyl-2,5-pyrrolidinedione) may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and blocking the cell cycle. 3,3'-(1,4-piperazinediyl)bis(1-benzyl-2,5-pyrrolidinedione) may also exert its anti-inflammatory activity by inhibiting the nuclear factor kappa B (NF-κB) pathway. Additionally, 3,3'-(1,4-piperazinediyl)bis(1-benzyl-2,5-pyrrolidinedione) may exert its antiviral activity by inhibiting viral replication.
Biochemical and Physiological Effects:
3,3'-(1,4-piperazinediyl)bis(1-benzyl-2,5-pyrrolidinedione) has been found to have several biochemical and physiological effects. 3,3'-(1,4-piperazinediyl)bis(1-benzyl-2,5-pyrrolidinedione) has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. 3,3'-(1,4-piperazinediyl)bis(1-benzyl-2,5-pyrrolidinedione) has also been found to inhibit the expression of anti-apoptotic proteins. Furthermore, 3,3'-(1,4-piperazinediyl)bis(1-benzyl-2,5-pyrrolidinedione) has been found to inhibit the activity of matrix metalloproteinases, which are enzymes involved in cancer cell invasion and metastasis. 3,3'-(1,4-piperazinediyl)bis(1-benzyl-2,5-pyrrolidinedione) has also been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, 3,3'-(1,4-piperazinediyl)bis(1-benzyl-2,5-pyrrolidinedione) has been found to inhibit viral replication by inhibiting viral DNA polymerase.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3,3'-(1,4-piperazinediyl)bis(1-benzyl-2,5-pyrrolidinedione) in lab experiments include its high yield synthesis method, its potential therapeutic applications, and its ability to inhibit cancer cell growth, reduce inflammation, and inhibit viral replication. However, the limitations of using 3,3'-(1,4-piperazinediyl)bis(1-benzyl-2,5-pyrrolidinedione) in lab experiments include its potential toxicity, its limited solubility in water, and its lack of specificity for certain cancer cells.
Zukünftige Richtungen
Future research on 3,3'-(1,4-piperazinediyl)bis(1-benzyl-2,5-pyrrolidinedione) should focus on its potential therapeutic applications in vivo, its mechanism of action, and its toxicity profile. Additionally, future research should investigate the use of 3,3'-(1,4-piperazinediyl)bis(1-benzyl-2,5-pyrrolidinedione) in combination with other chemotherapeutic agents to enhance its anticancer activity. Furthermore, future research should investigate the use of 3,3'-(1,4-piperazinediyl)bis(1-benzyl-2,5-pyrrolidinedione) as a potential antiviral agent against emerging viral infections, such as COVID-19.
Wissenschaftliche Forschungsanwendungen
3,3'-(1,4-piperazinediyl)bis(1-benzyl-2,5-pyrrolidinedione) has been studied extensively for its potential therapeutic applications. Research has shown that 3,3'-(1,4-piperazinediyl)bis(1-benzyl-2,5-pyrrolidinedione) has anticancer, anti-inflammatory, and antiviral properties. 3,3'-(1,4-piperazinediyl)bis(1-benzyl-2,5-pyrrolidinedione) has been found to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, 3,3'-(1,4-piperazinediyl)bis(1-benzyl-2,5-pyrrolidinedione) has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 3,3'-(1,4-piperazinediyl)bis(1-benzyl-2,5-pyrrolidinedione) has also been found to have antiviral activity against several viruses, including herpes simplex virus type 1 and 2, human cytomegalovirus, and human immunodeficiency virus type 1.
Eigenschaften
IUPAC Name |
1-benzyl-3-[4-(1-benzyl-2,5-dioxopyrrolidin-3-yl)piperazin-1-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O4/c31-23-15-21(25(33)29(23)17-19-7-3-1-4-8-19)27-11-13-28(14-12-27)22-16-24(32)30(26(22)34)18-20-9-5-2-6-10-20/h1-10,21-22H,11-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYFCNZSOJYRQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)CC3=CC=CC=C3)C4CC(=O)N(C4=O)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-chloro-N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide](/img/structure/B4235886.png)
![N-{4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}acetamide](/img/structure/B4235893.png)
![2-[(5-chloro-2-isopropoxy-3-methoxybenzyl)amino]ethanol hydrochloride](/img/structure/B4235895.png)
![5'-bromo-6-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4235899.png)
acetyl]amino}benzoate](/img/structure/B4235909.png)


![2-{2-chloro-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy}acetamide hydrochloride](/img/structure/B4235934.png)
![4-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]-1-{[2-(trifluoromethyl)phenyl]sulfonyl}piperidine](/img/structure/B4235937.png)
![ethyl 4-{[4-(propionylamino)benzoyl]amino}benzoate](/img/structure/B4235942.png)
![2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-thiopyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methylphenyl)acetamide](/img/structure/B4235948.png)
![2-fluoro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B4235955.png)
![N-(3-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B4235978.png)